molecular formula C7H8F3N3O B2557054 3-(3,3,3-Trifluoropropoxy)pyrazin-2-amine CAS No. 1695727-55-9

3-(3,3,3-Trifluoropropoxy)pyrazin-2-amine

Cat. No.: B2557054
CAS No.: 1695727-55-9
M. Wt: 207.156
InChI Key: QURZBTWKINNZNP-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,3,3-Trifluoropropoxy)pyrazin-2-amine typically involves the reaction of pyrazin-2-amine with 3,3,3-trifluoropropyl bromide under basic conditions. The reaction is carried out in the presence of a base such as potassium carbonate (K2CO3) in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reactors, and ensuring proper purification techniques to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

3-(3,3,3-Trifluoropropoxy)pyrazin-2-amine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines .

Scientific Research Applications

3-(3,3,3-Trifluoropropoxy)pyrazin-2-amine has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(3,3,3-Trifluoropropoxy)pyrazin-2-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 3-(3,3,3-Trifluoropropoxy)pyrazine
  • 2-(3,3,3-Trifluoropropoxy)pyrazine
  • 3-(3,3,3-Trifluoropropoxy)pyridine

Uniqueness

3-(3,3,3-Trifluoropropoxy)pyrazin-2-amine is unique due to its specific trifluoropropoxy substitution on the pyrazin-2-amine core. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various research applications .

Properties

IUPAC Name

3-(3,3,3-trifluoropropoxy)pyrazin-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8F3N3O/c8-7(9,10)1-4-14-6-5(11)12-2-3-13-6/h2-3H,1,4H2,(H2,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QURZBTWKINNZNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C(=N1)N)OCCC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8F3N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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